molecular formula C12H16NNa3O16S2 B1443876 Heparin disaccharide I-H sodium salt CAS No. 136098-04-9

Heparin disaccharide I-H sodium salt

Cat. No. B1443876
M. Wt: 563.4 g/mol
InChI Key: WHYGSGRAJJCXLY-LXROVJCJSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heparin disaccharide I-H sodium salt is a sulfated heparin fragment . It is also known by the synonym α-ΔUA-2S- [1→4]-GlcNS-6S . It is a product of the digestion of heparan sulfate and heparin by many different heparinases .


Synthesis Analysis

Heparin disaccharide I-H sodium salt is produced by the action of heparinase I and II . Disaccharide compositional analysis of heparan sulfate and heparin polysaccharides uses UV or high-sensitivity fluorescence (BODIPY) detection .


Molecular Structure Analysis

The linear formula of Heparin disaccharide I-H sodium salt is C12H17NO16S2Na2 . Its molecular weight is 541.37 . The InChI key is WHYGSGRAJJCXLY-LXROVJCJSA-K .


Chemical Reactions Analysis

Heparin disaccharide I-H sodium salt has been used as a non-naphthalene, negatively charged, bivalent compound to test its ability to induce liquid-liquid phase separation (LLPS) .


Physical And Chemical Properties Analysis

Heparin disaccharide I-H sodium salt is a solid substance . It is suitable for HPLC techniques . It is stored at a temperature of -20°C .

Scientific Research Applications

Application in Cell Aggregation Prevention

  • Summary of Application : Heparin disaccharide I-H sodium salt is used as the main component of serum-free media to prevent cell aggregation .
  • Methods of Application : It is added to the cell culture media to prevent the cells from clumping together .
  • Results or Outcomes : The use of Heparin disaccharide I-H sodium salt in cell culture media helps maintain the health and viability of the cells .

Application in Stem Cell Growth

  • Summary of Application : Heparin disaccharide I-H sodium salt can induce the growth of human embryonic stem cells in a defined serum-free medium, acting as a cofactor for a basic fibroblast growth factor (FGF-2) .
  • Methods of Application : It is added to the stem cell culture medium, where it acts as a cofactor for FGF-2, promoting stem cell growth .
  • Results or Outcomes : The addition of Heparin disaccharide I-H sodium salt to the culture medium enhances the growth of human embryonic stem cells .

Application in Liquid-Liquid Phase Separation (LLPS)

  • Summary of Application : Heparin disaccharide I-H sodium salt has been used as a non-naphthalene, negatively charged, bivalent compound to test its ability to induce liquid-liquid phase separation (LLPS) .
  • Methods of Application : It is added to a solution to induce LLPS, which is a process where a homogeneous solution separates into two distinct liquid phases .
  • Results or Outcomes : The use of Heparin disaccharide I-H sodium salt successfully induced LLPS in the tested solutions .

Application in Determining 1,6-anhydro Derivatives in Enoxaparin Sodium

  • Summary of Application : Heparin disaccharide I-H sodium salt is often used with heparinases for determining 1,6-anhydro derivatives in enoxaparin sodium .
  • Methods of Application : It is used in conjunction with heparinases to analyze the composition of enoxaparin sodium, a commonly used anticoagulant .
  • Results or Outcomes : The use of Heparin disaccharide I-H sodium salt in this application allows for a detailed analysis of the composition of enoxaparin sodium .

Application in Activation of Na+/Ca2+ Exchanger (NCX)

  • Summary of Application : Heparin disaccharide I-H sodium salt elevates the cytosolic calcium (Ca2+) extrusion rate and may serve as a potential drug for the activation of Na+/Ca2+ exchanger (NCX) .
  • Methods of Application : It is used in biochemical experiments to study the activation of NCX, a protein that plays a crucial role in maintaining cellular calcium homeostasis .
  • Results or Outcomes : The use of Heparin disaccharide I-H sodium salt has been shown to increase the rate of calcium extrusion from cells, suggesting its potential as a drug for activating NCX .

Application in Biochemical Experiments

  • Summary of Application : Heparin disaccharide I-H sodium salt is used in biochemical experiments to study the activation of Na+/Ca2+ exchanger (NCX), a protein that plays a crucial role in maintaining cellular calcium homeostasis .
  • Methods of Application : It is used in experiments to elevate the cytosolic calcium (Ca2+) extrusion rate .
  • Results or Outcomes : The use of Heparin disaccharide I-H sodium salt has been shown to increase the rate of calcium extrusion from cells, suggesting its potential as a drug for activating NCX .

Safety And Hazards

Heparin disaccharide I-H sodium salt is classified as a combustible solid . It is recommended to avoid dust formation and breathing mist, gas, or vapors . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO16S2.3Na/c13-6-7(15)9(5(26-11(6)18)2-25-30(19,20)21)28-12-8(29-31(22,23)24)3(14)1-4(27-12)10(16)17;;;/h1,3,5-9,11-12,14-15,18H,2,13H2,(H,16,17)(H,19,20,21)(H,22,23,24);;;/q;3*+1/p-3/t3-,5+,6+,7+,8+,9+,11?,12-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYGSGRAJJCXLY-LXROVJCJSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)N)O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16NNa3O16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746710
Record name Trisodium 2-amino-2-deoxy-4-O-(4-deoxy-2-O-sulfonato-alpha-L-threo-hex-4-enopyranuronosyl)-6-O-sulfonato-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heparin disaccharide I-H sodium salt

CAS RN

136098-04-9
Record name Trisodium 2-amino-2-deoxy-4-O-(4-deoxy-2-O-sulfonato-alpha-L-threo-hex-4-enopyranuronosyl)-6-O-sulfonato-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heparin disaccharide I-H sodium salt
Reactant of Route 2
Heparin disaccharide I-H sodium salt
Reactant of Route 3
Heparin disaccharide I-H sodium salt
Reactant of Route 4
Heparin disaccharide I-H sodium salt
Reactant of Route 5
Reactant of Route 5
Heparin disaccharide I-H sodium salt
Reactant of Route 6
Heparin disaccharide I-H sodium salt

Citations

For This Compound
1
Citations
WM Babinchak, BK Dumm, S Venus, S Boyko… - Nature …, 2020 - nature.com
Liquid-liquid phase separation (LLPS) of proteins that leads to formation of membrane-less organelles is critical to many biochemical processes in the cell. However, dysregulated LLPS …
Number of citations: 95 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.